2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a chloro group, an ethyl substituent on the nitrogen atom, and a methyl group on the benzene ring. This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving chlorosulfonic acid as a sulfonating agent and subsequent reactions with ethylamine. It is commercially available and can also be synthesized in laboratory settings using established organic chemistry techniques.
2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is classified as a sulfonamide, which is a group of compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their antibacterial properties and are used in various pharmaceutical applications.
The synthesis of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide typically involves:
The molecular formula for 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is C9H12ClNO2S. Its structure features a benzene ring substituted with a chloro group at the 2-position, an ethyl group attached to the nitrogen atom, and a methyl group at the 6-position.
Property | Data |
---|---|
Molecular Weight | 233.72 g/mol |
IUPAC Name | 2-chloro-N-ethyl-6-methylbenzenesulfonamide |
InChI | InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |
Canonical SMILES | CCNS(=O)(=O)C1=C(C=CC=C1Cl)C |
2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide can undergo several chemical reactions:
These reactions are typically carried out under specific conditions that favor the desired transformation while minimizing side reactions. For example, substitution reactions may require the presence of bases or catalysts to enhance nucleophilicity.
The mechanism of action for 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide primarily involves its interaction with biological targets. The sulfonamide functional group can inhibit bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. This inhibition leads to antimicrobial effects against various pathogens .
The compound is typically presented as a crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis method used.
Key chemical properties include:
2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide has several applications:
CAS No.: 525-82-6
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: